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molecular formula C6H6N2OS B8299092 2,3-Dihydro-imidazo[2,1-b]thiazole-5-carbaldehyde

2,3-Dihydro-imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No. B8299092
M. Wt: 154.19 g/mol
InChI Key: QKARBSLWIQUCIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07214802B2

Procedure details

2,3-Dihydro-imidazo[2,1-b]thiazole-5-carbaldehyde was prepared from 4,5-dihydro-thiazol-2-ylamine and and 2-bromo-3-isopropoxy-propenal in the same manner as cyclopropyl-2-methyl-3H-imidazole-4-carbaldehyde (Example 45).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:5][CH2:4][N:3]=[C:2]1[NH2:6].Br[C:8](=[CH:11]OC(C)C)[CH:9]=[O:10].C1(N2C(C=O)=CN=C2C)CC1>>[S:1]1[CH2:5][CH2:4][N:3]2[C:8]([CH:9]=[O:10])=[CH:11][N:6]=[C:2]12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=NCC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C=O)=COC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N1C(=NC=C1C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C=2N(CC1)C(=CN2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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